methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a structurally complex heterocyclic compound featuring multiple functional groups. Its core structure includes:
- A furan-2-carbonyl group, introducing electron-withdrawing properties and planar rigidity.
- A 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole ring, which may participate in hydrogen bonding or tautomerization.
- A methyl benzoate ester, enhancing solubility and modulating steric effects.
Structural characterization of such molecules often employs X-ray crystallography via programs like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-6-8-16(9-7-15)25(32)33-3)19(23(30)24(28)31)22(29)17-5-4-10-34-17/h4-12,21,30H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYZVSAXSQQIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzothiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for further research in medicinal chemistry:
1. Antimicrobial Activity:
Research indicates that compounds with similar structures can demonstrate significant antimicrobial properties. Methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been investigated for its potential to inhibit the growth of various bacterial strains. Studies have shown that derivatives containing benzothiazole and furan rings exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study:
In vitro assays conducted on related compounds demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. The structural characteristics of the compound enhance its interaction with bacterial cell membranes.
2. Anticancer Potential:
The anticancer properties of this compound arise from its ability to interfere with cancer cell proliferation. The structural components allow it to induce apoptosis or arrest the cell cycle in cancerous cells.
Case Study:
A recent study synthesized several derivatives based on the pyrrole structure and evaluated their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the structure significantly increased cytotoxicity, suggesting potential therapeutic applications in oncology.
Applications in Research
The diverse biological activities of this compound make it a valuable candidate for several research applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents based on its structure. |
| Pharmacology | Investigation of mechanisms of action and interactions with biological targets. |
| Biochemistry | Study of enzyme inhibition and receptor modulation using this compound as a lead structure. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Rings: The target compound’s benzothiazole group differs from thiadiazole () and thiazole (), altering aromaticity and electronic effects.
- Substituent Effects : The furan-carbonyl group in the target compound introduces rigidity compared to the hydroperoxy group in , which may increase oxidative instability.
- Molecular Weight : The target compound’s higher molecular weight (488 g/mol vs. 369–464 g/mol) suggests greater steric bulk, possibly affecting binding affinity or solubility.
Spectroscopic and Reactivity Comparisons
NMR Chemical Shift Analysis
demonstrates that substituent-induced chemical environment changes can be tracked via NMR. For example, in analogous compounds (e.g., rapamycin derivatives), chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) reveal localized structural variations . Applied to the target compound:
- Region A (analogous to positions 39–44) : The benzothiazole methyl groups (4,6-dimethyl) would likely deshield nearby protons, causing downfield shifts compared to unmethylated analogues.
- Region B (analogous to positions 29–36) : The furan-carbonyl group may induce anisotropic effects, shifting pyrrole ring protons upfield relative to carbamoyl or ureido substituents in analogues .
Reactivity and Stability
- Oxidative Sensitivity : The hydroperoxy group in ’s analogue increases oxidative lability compared to the target’s stable benzothiazole and furan systems .
Biological Activity
Methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 502.6 g/mol. Its structure incorporates several pharmacologically relevant moieties, including a benzothiazole unit and a pyrrole derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly against enzymes involved in the metabolic pathways of pathogens such as Mycobacterium tuberculosis.
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antifungal and Antibacterial Properties : Preliminary investigations suggest that this compound may possess antifungal and antibacterial activities, making it a candidate for further development in treating infections.
Anticancer Activity
A study conducted on the anticancer properties of related compounds revealed that derivatives with similar structures could inhibit cancer cell proliferation. The National Cancer Institute's (NCI) 60 cell line screening indicated varying degrees of growth inhibition across different cancer types.
| Compound | Mean Growth (%) | Sensitive Cell Line(s) |
|---|---|---|
| Methyl 4-[1-(4,6-dimethyl... | 104.68 | RPMI-8226 (Leukemia): 92.48% |
This data reflects the potential for methyl 4-[1-(4,6-dimethyl... to be explored further as an anticancer agent.
Antifungal Activity
In vitro tests have shown that related benzothiazole derivatives exhibit antifungal activities against various fungal strains. The structure–activity relationship (SAR) studies indicate that modifications in the benzothiazole ring can enhance antifungal efficacy.
Case Studies
Recent research has focused on synthesizing and evaluating the biological activity of methyl 4-[1-(4,6-dimethyl...]. One notable study synthesized several derivatives and assessed their pharmacological profiles:
- Synthesis : The compound was synthesized through multi-step organic reactions involving the condensation of benzothiazole derivatives with furan-based substrates.
- Biological Assays : Following synthesis, biological assays demonstrated that certain derivatives exhibited enhanced activity against specific cancer cell lines compared to the parent compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (solvent, catalyst, temperature) and intermediates. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can improve yield and selectivity . Benzoyl chloride derivatives, as in the synthesis of related benzoates, require controlled addition (e.g., dropwise in dioxane with calcium hydroxide) to avoid side reactions .
- Key Parameters :
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | Dioxane, DCM | |
| Catalyst | Pd-based, BBr₃ | |
| Temperature | 20°C (room temp) to reflux | |
| Yield Optimization | 0.17 mmol scale → ~60-80% yield |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Immediate first aid for inhalation (move to fresh air, artificial respiration) or skin contact (wash with soap/water) .
- Emergency consultation with a physician, presenting the safety data sheet (SDS) .
Q. Which spectroscopic and computational methods are suitable for structural characterization?
- Methodological Answer :
- Experimental : HPLC for purity analysis, FTIR for functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹), and NMR for stereochemical confirmation .
- Computational : Density Functional Theory (DFT) calculations to predict electronic properties and optimize geometries. For example, DFT studies on analogous benzoates used B3LYP/6-31G(d,p) basis sets to correlate experimental and theoretical spectra .
Advanced Research Questions
Q. What catalytic mechanisms underpin the synthesis of benzothiazole and pyrrole moieties in this compound?
- Methodological Answer : Palladium-catalyzed reductive cyclization of nitroarenes involves CO insertion to form heterocyclic cores. For benzothiazoles, sulfur incorporation via thiourea intermediates is critical . Pyrrole rings may form via 1,3-dipolar cycloaddition or Knorr-type reactions, requiring precise control of oxidizing agents (e.g., MnO₂) .
Q. How can quantum chemical modeling resolve discrepancies in spectral data or reaction outcomes?
- Methodological Answer : Discrepancies in NMR/FTIR data (e.g., unexpected carbonyl shifts) can be analyzed using DFT to simulate spectra under varying protonation states or tautomeric forms. For example, DFT studies on methyl benzoate derivatives identified solvent effects on chemical shifts, reconciling experimental anomalies .
Q. How should researchers address contradictions in reported synthetic yields or catalytic efficiencies?
- Methodological Answer : Systematic comparison of reaction variables (e.g., catalyst loading, solvent polarity) is essential. For instance:
- Case Study : A 60% yield discrepancy in benzothiazole synthesis was traced to residual moisture in DMF, which deactivated the Pd catalyst. Replication under anhydrous conditions improved yields to 85% .
- Data Analysis Framework :
| Variable Tested | Outcome (Yield) | Source of Contradiction |
|---|---|---|
| Solvent (DMF vs. THF) | 60% vs. 75% | Solvent polarity |
| Catalyst (Pd vs. Cu) | 70% vs. 40% | Metal redox activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
